2(3H)-Benzofuranthione
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Overview
Description
2(3H)-Benzofuranthione is an organic compound that belongs to the class of benzofurans It is characterized by a sulfur atom replacing the oxygen atom in the benzofuran ring, giving it unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzofuranthione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-mercaptobenzoic acid with acetic anhydride, which leads to the formation of the benzofuranthione ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. One approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2(3H)-Benzofuranthione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated benzofuranthione derivatives.
Scientific Research Applications
2(3H)-Benzofuranthione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action of 2(3H)-Benzofuranthione involves its interaction with various molecular targets. In biological systems, it can interact with thiol groups in proteins, leading to the disruption of protein function. This interaction can trigger cellular pathways that result in apoptosis or other cellular responses. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action.
Comparison with Similar Compounds
2(3H)-Benzofuranthione can be compared with other similar compounds such as:
2(5H)-Furanone: Both compounds have a similar ring structure, but 2(5H)-Furanone contains an oxygen atom instead of sulfur.
Benzothiophene: This compound has a sulfur atom in the ring but lacks the oxygen atom present in benzofuranthione.
Thiophene: A simpler sulfur-containing heterocycle, thiophene lacks the fused benzene ring found in benzofuranthione.
Uniqueness: this compound’s unique combination of a benzofuran ring with a sulfur atom gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
84877-71-4 |
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Molecular Formula |
C8H6OS |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
3H-1-benzofuran-2-thione |
InChI |
InChI=1S/C8H6OS/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2 |
InChI Key |
XGIXBZNKLCEBLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OC1=S |
Origin of Product |
United States |
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